REACTION_CXSMILES
|
[F-:1].[F-].[F-].C(N(S([O-])([O-])=O)CC)C.[Cl:13][C:14]1[C:15]2[CH2:22][CH2:21][CH:20](O)[C:16]=2[N:17]=[CH:18][N:19]=1>C(Cl)(Cl)Cl>[Cl:13][C:14]1[C:15]2[CH2:22][CH2:21][CH:20]([F:1])[C:16]=2[N:17]=[CH:18][N:19]=1 |f:0.1.2.3|
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Name
|
|
Quantity
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3.9 mL
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Type
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reactant
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Smiles
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[F-].[F-].[F-].C(C)N(CC)S(=O)([O-])[O-]
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Name
|
|
Quantity
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5 g
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Type
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reactant
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Smiles
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ClC=1C2=C(N=CN1)C(CC2)O
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Name
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|
Quantity
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40 mL
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Type
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solvent
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Smiles
|
C(Cl)(Cl)Cl
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Type
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CUSTOM
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Details
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the mixture was stirred at the same temperature for 10 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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obtained
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Type
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CUSTOM
|
Details
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After the solvent was removed under reduced pressure, water
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Type
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ADDITION
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Details
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was added to the mixture
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Type
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EXTRACTION
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Details
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the mixture was extracted with ethyl acetate
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Type
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DRY_WITH_MATERIAL
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Details
|
The extract was dried over anhydrous sodium sulfate and condensed
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
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Smiles
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ClC=1C2=C(N=CN1)C(CC2)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.09 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |